3-Bromo-4-fluorothioanisole

Description

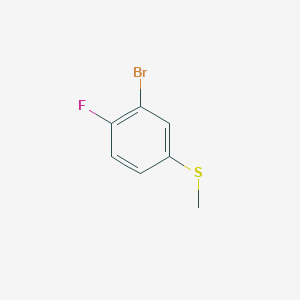

3-Bromo-4-fluorothioanisole is a sulfur-containing aromatic compound characterized by a thioanisole (methylthio, SCH₃) backbone substituted with bromine and fluorine at the 3- and 4-positions, respectively. Thioanisoles are sulfur analogs of anisoles (methoxybenzene), where the oxygen atom is replaced by sulfur, significantly altering electronic properties and reactivity. The bromine and fluorine substituents are electron-withdrawing groups (EWGs), which reduce electron density in the aromatic ring and influence regioselectivity in substitution reactions.

Properties

IUPAC Name |

2-bromo-1-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOWZACYBFYWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorothioanisole typically involves the bromination and fluorination of thioanisole derivatives. One common method includes the following steps:

Bromination: Thioanisole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.

Fluorination: The brominated thioanisole is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride under appropriate reaction conditions to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorothioanisole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated thioanisole derivatives.

Scientific Research Applications

3-Bromo-4-fluorothioanisole is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorothioanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-4-fluorothioanisole with structurally related compounds, focusing on substituent effects, molecular properties, and reactivity trends.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not explicitly listed | C₇H₆BrFS | ~222.0 (estimated) | 3-Br, 4-F, SCH₃ |

| 4-Bromo-2-fluoroanisole | 2357-52-0 | C₇H₆BrFO | 205.026 | 4-Br, 2-F, OCH₃ |

| 4-Bromo-3-methyl-2-nitrothioanisole | 1805575-40-9 | C₈H₈BrNO₂S | 262.12 | 4-Br, 3-CH₃, 2-NO₂, SCH₃ |

| 2-Bromo-4-fluoro-3-methoxythioanisole | 1879026-19-3 | C₈H₈BrFOS | 251.12 | 2-Br, 4-F, 3-OCH₃, SCH₃ |

| 4-Bromo-2-(trifluoromethoxy)thioanisole | 647856-10-8 | C₈H₆BrF₃OS | 287.10 | 4-Br, 2-OCF₃, SCH₃ |

Key Comparisons:

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups :

- The trifluoromethoxy group (-OCF₃) in 4-Bromo-2-(trifluoromethoxy)thioanisole is a stronger EWG than fluorine or bromine, further deactivating the aromatic ring and directing electrophilic substitution to specific positions .

- In contrast, 4-Bromo-3-methyl-2-nitrothioanisole combines EWGs (Br, NO₂) with an electron-donating methyl group (-CH₃), creating competing electronic effects that may complicate reaction pathways .

Steric and Electronic Effects of Methoxy vs. Thioanisole

- Replacing the thioanisole (SCH₃) group in this compound with methoxy (OCH₃) in 4-Bromo-2-fluoroanisole reduces steric bulk but increases electron density at the oxygen atom, making the latter more susceptible to oxidation .

Molecular Weight and Applications

- Compounds with additional functional groups (e.g., 2-Bromo-4-fluoro-3-methoxythioanisole) exhibit higher molecular weights (~251 g/mol) compared to simpler analogs like 4-Bromo-2-fluoroanisole (205 g/mol). These differences influence solubility and bioavailability, which are critical in drug design .

Regioselectivity in Synthesis

- The position of bromine and fluorine substituents (e.g., 3-Br vs. 4-Br) alters the aromatic ring’s electronic landscape. For example, para-substituted bromine in 4-Bromo-2-fluoroanisole may favor nucleophilic aromatic substitution at the ortho position relative to fluorine .

Biological Activity

3-Bromo-4-fluorothioanisole is an organic compound characterized by the presence of bromine and fluorine substituents on a thioanisole framework. Its molecular formula is with a molecular weight of approximately 221.09 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

The unique arrangement of bromine and fluorine atoms on the aromatic ring significantly influences the compound's reactivity and biological activity. The presence of these halogen substituents can enhance binding affinity to biological targets, which is crucial for its application in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.09 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The halogen substituents are believed to enhance the compound's binding affinity to target enzymes or receptors, potentially leading to inhibition or modulation of their activities. However, specific mechanisms of action remain largely unexplored in current literature.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can be beneficial in therapeutic applications.

- Protein-Ligand Interactions : Its structure allows for potential interactions with proteins, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromothioanisole | Structure | Known for moderate enzyme inhibition |

| 2-Fluorothioanisole | Structure | Exhibits different electronic properties affecting reactivity |

| 5-Bromo-2-fluorothioanisole | Structure | Significant enzyme inhibition and protein interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.